molecular formula C10H10ClN B3386310 2-Chloro-3-phenylbutanenitrile CAS No. 72600-01-2

2-Chloro-3-phenylbutanenitrile

Cat. No.: B3386310
CAS No.: 72600-01-2
M. Wt: 179.64 g/mol
InChI Key: UCBPWBSLULXDQG-UHFFFAOYSA-N
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Description

2-Chloro-3-phenylbutanenitrile is an organic compound with the molecular formula C10H10ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is also bonded to a chlorine atom and a phenyl group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-phenylbutanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylbutanenitrile with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CN} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CHCl}\text{CN} + \text{SO}_2 + \text{HCl} ]

Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-phenylbutanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2R), or alkoxides (OR-).

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid group in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nitriles such as 2-hydroxy-3-phenylbutanenitrile.

    Reduction: Formation of 2-chloro-3-phenylbutylamine.

    Hydrolysis: Formation of 2-chloro-3-phenylbutanoic acid.

Scientific Research Applications

2-Chloro-3-phenylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenylbutanenitrile depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine group through the addition of hydrogen atoms. In hydrolysis reactions, the nitrile group is transformed into a carboxylic acid group through the addition of water molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-phenylbutanenitrile: Similar structure with a bromine atom instead of chlorine.

    3-Phenylbutanenitrile: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-3-phenylpropionitrile: Similar structure but with a shorter carbon chain.

Uniqueness

2-Chloro-3-phenylbutanenitrile is unique due to the presence of both a chlorine atom and a nitrile group, which allows it to undergo a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

2-chloro-3-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBPWBSLULXDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72600-01-2
Record name 2-chloro-3-phenylbutanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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